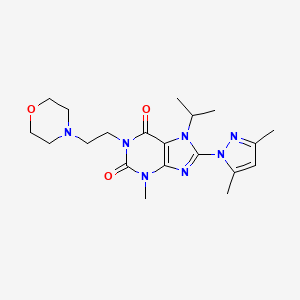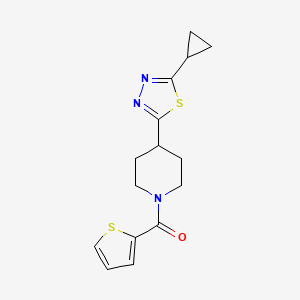![molecular formula C23H20N2O4 B2895601 N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide CAS No. 941998-67-0](/img/structure/B2895601.png)
N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The benzhydryl group is introduced via a nucleophilic substitution reaction, often using benzhydryl chloride in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as dimethylformamide .
Formation of the oxalamide linkage
- The final step involves the coupling of the benzhydryl and 2,3-dihydrobenzo[b][1,4]dioxin-6-yl intermediates with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in an inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental compliance. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide typically involves multiple steps:
-
Formation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl intermediate
化学反応の分析
Types of Reactions
N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
-
Reduction
- Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting oxalamide groups to amines or alcohols.
-
Substitution
- Nucleophilic substitution reactions can occur at the benzhydryl or dioxin moieties, using reagents like alkyl halides or sulfonates under basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide has several applications in scientific research:
-
Medicinal Chemistry
- Potential use as a pharmacophore in drug design due to its unique structural features.
- Investigation of its biological activity against various enzymes and receptors.
-
Organic Synthesis
- Utilized as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel synthetic methodologies.
-
Material Science
- Exploration of its properties for the development of new materials with specific electronic or optical characteristics.
作用機序
The mechanism by which N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide exerts its effects is largely dependent on its interaction with molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interaction with cellular receptors, influencing signal transduction pathways.
Molecular pathways: Involvement in pathways related to oxidative stress, apoptosis, or cell proliferation.
類似化合物との比較
Similar Compounds
- N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide .
- N-benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide .
Uniqueness
N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
特性
IUPAC Name |
N'-benzhydryl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(24-18-11-12-19-20(15-18)29-14-13-28-19)23(27)25-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,21H,13-14H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOSMQPOTUEDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(2-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2895521.png)
![3-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2895522.png)
![3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2895523.png)


![2-(2,4-dichlorophenoxy)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2895528.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide](/img/structure/B2895529.png)

![4,6-Diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2895531.png)

![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2895536.png)
![1-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2895539.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2895540.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2895541.png)
